molecular formula C6H9ClFNO B047145 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone CAS No. 114020-91-6

2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone

Cat. No. B047145
M. Wt: 165.59 g/mol
InChI Key: CWLBXXIZARKKEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone, also known as CFE, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CFE is a ketone that belongs to the class of alpha-haloketones and is known for its unique chemical properties.

Mechanism Of Action

2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone irreversibly binds to the active site of acetylcholine esterase and forms a covalent bond with the serine residue in the active site. This covalent bond prevents the enzyme from hydrolyzing acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which can have various effects on the nervous system.

Biochemical And Physiological Effects

2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has been shown to have a potent effect on the nervous system, leading to various biochemical and physiological effects. The increased concentration of acetylcholine in the synaptic cleft can lead to enhanced cholinergic neurotransmission, which can affect various physiological processes, including muscle contraction, heart rate, and cognitive function. 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has also been shown to have an analgesic effect, as it can inhibit the breakdown of endogenous opioids.

Advantages And Limitations For Lab Experiments

2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has several advantages for use in lab experiments, including its potency and selectivity for acetylcholine esterase. 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone is also irreversible, which allows for long-lasting effects on cholinergic neurotransmission. However, 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone also has some limitations, including its toxicity and potential for non-specific effects on other enzymes.

Future Directions

There are several future directions for the use of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone in scientific research. One potential direction is the development of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone analogs with improved potency and selectivity for acetylcholine esterase. Another direction is the use of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone in the study of the role of cholinergic neurotransmission in various physiological and pathological processes, including Alzheimer's disease and pain management. Additionally, the use of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone in combination with other compounds, such as opioids, may lead to the development of novel analgesic therapies.

Synthesis Methods

2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone can be synthesized using various methods, including the reaction of 2-chloro-2-fluoroacetyl chloride with pyrrolidine in the presence of a base or the reaction of 2-chloro-2-fluoroacetophenone with pyrrolidine in the presence of a reducing agent. The yield of 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone can be improved by optimizing the reaction conditions, such as the reaction temperature and time.

Scientific Research Applications

2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone has been widely used in scientific research as a tool to study the function of acetylcholine receptors. 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone is a potent and selective irreversible inhibitor of acetylcholine esterase, which is an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting acetylcholine esterase, 2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone increases the concentration of acetylcholine in the synaptic cleft, which leads to enhanced cholinergic neurotransmission.

properties

CAS RN

114020-91-6

Product Name

2-Chloro-2-fluoro-1-(1-pyrrolidinyl)ethanone

Molecular Formula

C6H9ClFNO

Molecular Weight

165.59 g/mol

IUPAC Name

2-chloro-2-fluoro-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C6H9ClFNO/c7-5(8)6(10)9-3-1-2-4-9/h5H,1-4H2

InChI Key

CWLBXXIZARKKEL-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C(F)Cl

Canonical SMILES

C1CCN(C1)C(=O)C(F)Cl

synonyms

Pyrrolidine, 1-(chlorofluoroacetyl)- (9CI)

Origin of Product

United States

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